2-Oxophytanic acid

Description

Structure

3D Structure

Properties

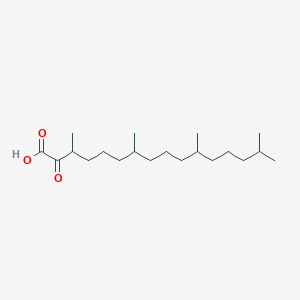

IUPAC Name |

3,7,11,15-tetramethyl-2-oxohexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-18H,6-14H2,1-5H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJGVSCAFSXDSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944613 |

Source

|

| Record name | 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22008-47-5 |

Source

|

| Record name | 2-Oxophytanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 2-Oxophytanic Acid in the Peroxisomal α-Oxidation of Phytanic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the phytanic acid α-oxidation pathway, with a particular focus on the formation and metabolic fate of 2-oxophytanic acid. Designed for researchers, scientists, and drug development professionals, this document elucidates the core enzymatic steps, provides detailed experimental protocols for pathway analysis, and discusses the clinical significance of this metabolic route, particularly in the context of Refsum disease. While the canonical pathway proceeds through 2-hydroxyphytanoyl-CoA to pristanal, this guide also critically examines the evidence for an alternative branch involving 2-oxophytanic acid, clarifying its likely minor role in human physiology.

Introduction: The Challenge of a Branched-Chain Fatty Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid present in the human diet, primarily derived from the consumption of dairy products, ruminant fats, and certain fish[1]. The methyl group at the β-carbon position of phytanic acid sterically hinders its metabolism through the conventional β-oxidation pathway that catabolizes most straight-chain fatty acids[2]. To overcome this metabolic hurdle, eukaryotes have evolved a specialized enzymatic machinery located within peroxisomes, known as α-oxidation[3]. This pathway facilitates the removal of a single carbon atom from the carboxyl end of phytanic acid, yielding pristanic acid, which can subsequently enter the β-oxidation spiral[1].

Defects in the α-oxidation pathway lead to the accumulation of phytanic acid in tissues and plasma, resulting in a rare and severe autosomal recessive neurological disorder known as Refsum disease[4][5]. The clinical manifestations of Refsum disease, which include retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and anosmia, underscore the critical importance of understanding the intricacies of phytanic acid metabolism[4][6]. This guide will dissect the established steps of this pathway and explore the evidence surrounding a less-understood intermediate, 2-oxophytanic acid.

The Canonical Phytanic Acid α-Oxidation Pathway

The α-oxidation of phytanic acid is a multi-step process occurring entirely within the peroxisome. The established pathway involves the coordinated action of several enzymes to shorten the branched-chain fatty acid by one carbon.

Enzymatic Steps of the Main Pathway

-

Activation to Phytanoyl-CoA: Before entering the peroxisome, phytanic acid is activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase[7].

-

Hydroxylation by Phytanoyl-CoA Hydroxylase (PhyH): The first committed step of α-oxidation is the hydroxylation of phytanoyl-CoA at the α-carbon to form 2-hydroxyphytanoyl-CoA[8]. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PhyH), a non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase[9]. A deficiency in PhyH is the underlying cause of most cases of adult Refsum disease[10].

-

Cleavage by 2-Hydroxyphytanoyl-CoA Lyase (HACL1): 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme[11][12]. This reaction yields an aldehyde shortened by one carbon, pristanal, and formyl-CoA[11].

-

Oxidation to Pristanic Acid: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase in a NAD+-dependent reaction[13].

-

Entry into β-Oxidation: Pristanic acid is then activated to pristanoyl-CoA and can be further metabolized through several cycles of peroxisomal β-oxidation[1].

The Enigmatic Role of 2-Oxophytanic Acid

While the pathway described above is widely accepted, early research identified another potential intermediate, 2-oxophytanic acid.

Evidence for 2-Oxophytanic Acid Formation

In the late 1980s, studies using rat kidney peroxisomes demonstrated that L-2-hydroxyphytanic acid could be oxidized to 2-oxophytanic acid by a peroxisomal H2O2-generating oxidase. However, subsequent and more recent investigations have consistently failed to detect 2-oxophytanic acid in the plasma of healthy individuals or patients with various peroxisomal disorders, including Refsum disease. This suggests that the formation of 2-oxophytanic acid is not a significant event in the mainstream catabolism of phytanic acid in humans.

It is plausible that the formation of 2-oxophytanic acid represents a minor side reaction, is tissue-specific (e.g., more prominent in the kidney than the liver), or is only relevant under specific metabolic conditions that are not typically observed. The enzymes potentially responsible for this conversion are the human peroxisomal 2-hydroxy acid oxidases (HAOX1, HAOX2, and HAOX3), which have demonstrated activity towards various 2-hydroxy fatty acids[14].

Experimental Protocols for Pathway Analysis

The investigation of the phytanic acid α-oxidation pathway relies on robust and sensitive analytical methods to measure enzyme activities and quantify key metabolites.

Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA and is crucial for the diagnosis of Refsum disease.

Principle: The activity of PhyH is determined by incubating a source of the enzyme (e.g., cultured skin fibroblasts, liver homogenate, or recombinant PhyH) with phytanoyl-CoA and the necessary cofactors, followed by the quantification of the product, 2-hydroxyphytanoyl-CoA. A common method involves the use of a radiolabeled substrate.

Step-by-Step Protocol (using [1-¹⁴C]phytanoyl-CoA):

-

Enzyme Source Preparation:

-

For cultured cells (e.g., fibroblasts), harvest the cells, wash with phosphate-buffered saline (PBS), and prepare a cell homogenate by sonication in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

For tissue samples (e.g., liver biopsy), homogenize the tissue in a cold buffer.

-

Recombinant PhyH can be expressed and purified from E. coli or yeast systems[15][16].

-

-

Reaction Mixture Preparation (per sample):

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

[1-¹⁴C]Phytanoyl-CoA: 20 µM

-

2-Oxoglutarate: 1 mM

-

FeSO₄: 100 µM (prepare fresh)

-

Ascorbate: 2 mM (prepare fresh)

-

Catalase: 1000 U/ml

-

Enzyme source: 50-100 µg of protein

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture (without the enzyme) to 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding an equal volume of 1 M KOH in methanol and incubate at 60°C for 30 minutes to saponify the CoA esters.

-

-

Product Extraction and Analysis:

-

Acidify the reaction mixture to pH 1-2 with 6 M HCl.

-

Extract the fatty acids with three volumes of hexane.

-

Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a small volume of a suitable solvent for analysis by reverse-phase high-performance liquid chromatography (HPLC) with a radiodetector to separate and quantify [1-¹⁴C]2-hydroxyphytanic acid.

-

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the cleavage of 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA.

Principle: The activity of HACL1 is determined by incubating an enzyme source with 2-hydroxyphytanoyl-CoA and the cofactor thiamine pyrophosphate (TPP), followed by the quantification of one of the products, typically pristanal.

Step-by-Step Protocol:

-

Enzyme Source Preparation: As described for the PhyH assay. Recombinant HACL1 can also be expressed and purified[17][18].

-

Reaction Mixture Preparation (per sample):

-

Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4

-

2-Hydroxyphytanoyl-CoA: 50 µM

-

Thiamine pyrophosphate (TPP): 0.2 mM

-

MgCl₂: 2 mM

-

Enzyme source: 50-100 µg of protein

-

-

Enzymatic Reaction:

-

Pre-warm the reaction mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) and placing on ice.

-

-

Product Analysis by GC-MS:

-

Add an internal standard (e.g., a deuterated analog of pristanal).

-

Extract the lipids with an organic solvent (e.g., hexane).

-

Derivatize the aldehyde to a more stable and volatile compound if necessary.

-

Analyze the sample by gas chromatography-mass spectrometry (GC-MS) to separate and quantify pristanal based on its retention time and mass spectrum.

-

Quantification of Phytanic and Pristanic Acids by GC-MS

This is the gold-standard method for the diagnosis of Refsum disease and for monitoring dietary therapy.

Principle: Total fatty acids are extracted from plasma, derivatized to their volatile methyl esters (FAMEs), and then separated and quantified by GC-MS.

Step-by-Step Protocol:

-

Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard (e.g., deuterated phytanic acid).

-

Perform acid hydrolysis by adding HCl and heating to release all fatty acids from their esterified forms.

-

Extract the free fatty acids into an organic solvent like hexane.

-

Derivatize the fatty acids to their methyl esters using a methylating agent such as BF₃-methanol.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a GC equipped with a capillary column suitable for fatty acid analysis.

-

Use a temperature gradient program to separate the different FAMEs.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the methyl esters of phytanic and pristanic acids based on their characteristic ions.

-

Quantitative Data Summary

Accurate quantification of key metabolites is essential for diagnosing and managing disorders of phytanic acid metabolism.

| Analyte | Normal Plasma Concentration (µmol/L) | Refsum Disease Plasma Concentration (µmol/L) |

| Phytanic Acid | < 10 | 100 - >1000[5][19] |

| Pristanic Acid | < 1 | Normal or slightly decreased[6] |

| 2-Hydroxyphytanic Acid | < 0.2 | Normal or slightly increased |

| 2-Oxophytanic Acid | Undetectable | Undetectable |

Clinical Significance and Drug Development Perspectives

The primary clinical relevance of the phytanic acid α-oxidation pathway is its impairment in Refsum disease. The massive accumulation of phytanic acid is believed to be the main pathogenic driver of the disease's severe neurological symptoms[20]. The current standard of care for Refsum disease is a strict dietary restriction of phytanic acid-containing foods[4].

For drug development professionals, a thorough understanding of this pathway is crucial for several reasons:

-

Development of Novel Therapeutics: Targeting enzymes in the α-oxidation pathway could offer therapeutic avenues. For instance, strategies to enhance the activity of residual PhyH in patients with certain mutations or to upregulate alternative degradation pathways for phytanic acid are being explored.

-

Biomarker Discovery and Monitoring: The levels of phytanic acid and its metabolites serve as critical biomarkers for disease diagnosis and for assessing the efficacy of therapeutic interventions.

-

Toxicity Studies: Understanding the metabolic fate of branched-chain fatty acids is important in the safety assessment of new chemical entities that may have similar structural features.

Conclusion

The peroxisomal α-oxidation of phytanic acid is a vital metabolic pathway that prevents the toxic accumulation of this branched-chain fatty acid. While the canonical pathway proceeding through 2-hydroxyphytanoyl-CoA and pristanal is well-established, the role of 2-oxophytanic acid appears to be minor, if not negligible, in human physiology under normal conditions. This technical guide has provided a comprehensive overview of the main enzymatic steps, detailed experimental protocols for pathway analysis, and a discussion of the clinical implications. For researchers and drug development professionals, a deep understanding of this pathway is essential for advancing our knowledge of peroxisomal disorders and for developing novel therapeutic strategies for conditions like Refsum disease.

References

-

Cleveland Clinic. (n.d.). Refsum Disease: What It Is, Symptoms & Treatment. [Link]

-

Medical News Today. (2024). Refsum disease: Causes, diagnosis, and treatment. [Link]

-

National Center for Biotechnology Information. (2024). Refsum Disease - StatPearls - NCBI Bookshelf. [Link]

-

Geneskin. (n.d.). Refsum Disease - Diagnostic Tests. [Link]

-

Schönfeld, P., & Reiser, G. (2016). Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy. Aging and disease, 7(5), 635–649. [Link]

-

Wanders, R. J. A., van Grunsven, E. G., & Jansen, G. A. (2001). The metabolism of phytanic acid and pristanic acid in man: a review. Journal of inherited metabolic disease, 24(6), 617–634. [Link]

-

Poulos, A., Sharp, P., Johnson, D., & Easton, M. (1993). Concentrations of pristanic acid (PrA) and phytanic acid (PM) and their ratios in plasma from patients with various peroxisomal disorders and Refsum's disease. ResearchGate. [Link]

-

Medscape. (2023). Refsum Disease: Practice Essentials, Background, Pathophysiology. [Link]

-

Wanders, R. J. A., Komen, J. C., & Kemp, S. (2011). Fatty acid omega-oxidation as a rescue pathway for fatty acid oxidation disorders in humans. FEBS journal, 278(2), 182–194. [Link]

-

Graphviz. (2021). Graphviz tutorial. [Link]

-

Foulon, V., Antonenkov, V., Croes, K., Waelkens, E., Mannaerts, G. P., Van Veldhoven, P. P., & Casteels, M. (1999). Purification, Molecular Cloning, and Expression of 2-hydroxyphytanoyl-CoA Lyase, a Peroxisomal Thiamine Pyrophosphate-Dependent Enzyme That Catalyzes the Carbon-Carbon Bond Cleavage During Alpha-Oxidation of 3-methyl-branched Fatty Acids. Proceedings of the National Academy of Sciences of the United States of America, 96(18), 10039–10044. [Link]

-

Foulon, V., Antonenkov, V., Croes, K., Waelkens, E., Mannaerts, G. P., Van Veldhoven, P. P., & Casteels, M. (1999). Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids. Proceedings of the National Academy of Sciences of the United States of America, 96(18), 10039–10044. [Link]

-

von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. [Link]

-

Prakash, S. (2024). Fatty Acid Alpha-oxidation and its Clinical Correlation. Medical Science Journal of Medical Science, 4(7), 58-67. [Link]

-

Cloud-Clone Corp. (n.d.). Recombinant 2-Hydroxyacyl Coenzyme A Lyase 1 (HACL1). [Link]

-

Jansen, G. A., Ofman, R., Ferdinandusse, S., Ijlst, L., Muijsers, A. O., Skjeldal, O. H., ... & Wanders, R. J. (2000). Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease. Human molecular genetics, 9(8), 1195–1200. [Link]

-

Jansen, G. A., Ofman, R., Ferdinandusse, S., Ijlst, L., Muijsers, A. O., Skjeldal, O. H., ... & Wanders, R. J. (2000). Human phytanoyl-CoA hydroxylase: resolution of the gene structure and the molecular basis of Refsum's disease. Human molecular genetics, 9(8), 1195–1200. [Link]

-

Becker, M., & Rojas, I. (2001). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 17(5), 461–467. [Link]

-

Jansen, G. A., Wanders, R. J., Ferdinandusse, S., & van der Spek, S. (1999). Phytanoyl-CoA hydroxylase from rat liver. Protein purification and cDNA cloning with implications for the subcellular localization of phytanic acid alpha-oxidation. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1455(2-3), 247-254. [Link]

-

Jones, J. M., Morrell, J. C., & Gould, S. J. (2000). Identification and characterization of HAOX1, HAOX2, and HAOX3, three human peroxisomal 2-hydroxy acid oxidases. The Journal of biological chemistry, 275(17), 12590–12597. [Link]

-

Wikipedia. (n.d.). 2-hydroxyphytanoyl-CoA lyase. [Link]

-

Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press. [Link]

-

Foulon, V., Antonenkov, V., Croes, K., Waelkens, E., Mannaerts, G. P., Van Veldhoven, P. P., & Casteels, M. (1999). Purification of 2-HPCL. ResearchGate. [Link]

-

Statalist. (2016). Reproducible Path Diagrams (Graphviz and DOT in Stata). [Link]

-

BioCrick. (n.d.). Phytanoyl-CoA dioxygenase, peroxisomal (PHYH), Recombinant Protein. [Link]

-

Croes, K., Casteels, M., Asselberghs, S., Mannaerts, G. P., & Van Veldhoven, P. P. (2000). Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors. Journal of lipid research, 41(4), 629–636. [Link]

-

Lopes-Marques, M., Cunha, I., Reis-Henriques, M. A., Santos, M. M., & Castro, L. F. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. Computational and structural biotechnology journal, 21, 3687–3708. [Link]

-

Grokipedia. (n.d.). Phytanoyl-CoA dioxygenase. [Link]

-

Wikipedia. (n.d.). 2-hydroxyphytanoyl-CoA lyase. [Link]

-

MedlinePlus. (2010). PHYH gene. [Link]

-

Casteels, M., Foulon, V., Mannaerts, G. P., & Van Veldhoven, P. P. (2003). The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. European journal of biochemistry, 270(8), 1619–1627. [Link]

-

Fauland, A., Köfeler, H. C., Trötzmüller, M., & Rechberger, G. N. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 7(4), 53. [Link]

-

Li, X., Wang, Y., Song, M., Li, D., & Wang, Y. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of agricultural and food chemistry, 71(43), 16421–16431. [Link]

-

European Commission. (n.d.). Optimization of the GC method for routine analysis of the fatty acid profile in several food samples. [Link]

-

Stank, A., Hermann, J., El-Askary, A., El-Kadi, A. O., & Siraki, A. G. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Metabolites, 14(5), 263. [Link]

-

ResearchGate. (2018). Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues. [Link]

Sources

- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytanoyl-CoA hydroxylase from rat liver. Protein purification and cDNA cloning with implications for the subcellular localization of phytanic acid alpha-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dot | Graphviz [graphviz.org]

- 15. researchgate.net [researchgate.net]

- 16. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

biological role of 2-Oxophytanic acid

An In-depth Technical Guide to the Biological Role of 2-Oxophytanic Acid and the Alpha-Oxidation of Phytanic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from dietary sources, cannot be metabolized through conventional beta-oxidation due to its 3-methyl group. Instead, it undergoes a specialized peroxisomal pathway known as alpha-oxidation. This guide provides a comprehensive overview of the enzymatic steps involved in phytanic acid catabolism, with a particular focus on clarifying the role of key intermediates. While early hypotheses postulated 2-oxophytanic acid as a central molecule in this pathway, extensive research has since redefined our understanding. This document details the established metabolic sequence, which proceeds through 2-hydroxyphytanoyl-CoA, and critically evaluates the evidence regarding 2-oxophytanic acid, concluding that it is not a stable or detectable intermediate in the primary alpha-oxidation pathway. Furthermore, this guide explores the clinical ramifications of defects in this pathway, such as Refsum disease, and outlines the methodologies employed in their diagnosis and study.

Introduction: The Challenge of a Branched-Chain Fatty Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated fatty acid present in the human diet, primarily sourced from dairy products, ruminant fats, and certain fish.[1][2] Unlike the majority of dietary fatty acids, the presence of a methyl group on its beta-carbon (C-3) sterically hinders the enzymatic machinery of the beta-oxidation pathway.[3][4] To overcome this metabolic obstacle, cells employ a process called alpha-oxidation, which shortens the fatty acid by one carbon from the carboxyl end, thereby bypassing the problematic methyl branch.[3] This entire process is understood to occur within the peroxisomes.[1][3]

The Peroxisomal Alpha-Oxidation Pathway

The catabolism of phytanic acid is a multi-step enzymatic process that converts it into pristanic acid, a substrate suitable for subsequent beta-oxidation.[1][3]

The key steps are as follows:

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated by esterification with coenzyme A (CoA) to form phytanoyl-CoA.[4][5] This reaction is catalyzed by an acyl-CoA synthetase.[6]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the alpha-carbon (C-2) by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase.[3][7] This step requires Fe²⁺ and O₂ and yields 2-hydroxyphytanoyl-CoA.[3][5]

-

Carbon-Carbon Bond Cleavage: The intermediate 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme.[8][9][10] This reaction breaks the bond between C-1 and C-2, releasing the first carbon as formyl-CoA and producing an aldehyde with one less carbon, known as pristanal .[3][10]

-

Oxidation to Pristanic Acid: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[3]

-

Activation and Beta-Oxidation: Pristanic acid is then activated to pristanoyl-CoA and can proceed through the beta-oxidation pathway, as its methyl group is now at the alpha-position (C-2), no longer impeding the process.[3][7]

Visualizing the Pathway

The workflow of phytanic acid alpha-oxidation is a sequential enzymatic cascade.

Caption: The peroxisomal alpha-oxidation pathway of phytanic acid.

The Role of 2-Oxophytanic Acid: A Critical Reassessment

While the pathway described above is now well-established, earlier models of alpha-oxidation proposed the involvement of a 2-oxo (or α-keto) intermediate. It was hypothesized that 2-hydroxyphytanoyl-CoA would be oxidized to 2-oxophytanoyl-CoA before a subsequent cleavage step. However, extensive experimental evidence has failed to support this hypothesis.

A key study developed a stable isotope dilution method to accurately measure both 2-hydroxyphytanic acid and 2-oxophytanic acid in plasma. The results were definitive: 2-oxophytanic acid was undetectable in plasma from both healthy control individuals and patients with a range of peroxisomal disorders .[11][12] In contrast, 2-hydroxyphytanic acid was found to accumulate in patients with specific defects in the alpha-oxidation pathway, such as rhizomelic chondrodysplasia punctata, confirming its status as a true intermediate.[11][12]

The purification and characterization of 2-hydroxyphytanoyl-CoA lyase (HACL1) further solidified this understanding.[10] This thiamine-dependent enzyme was shown to directly catalyze the carbon-carbon bond cleavage of 2-hydroxyphytanoyl-CoA, producing pristanal and formyl-CoA.[10][13] There is no requirement for a 2-oxo intermediate for this lyase reaction to occur.

Clinical Significance: When Alpha-Oxidation Fails

Defects in the alpha-oxidation pathway lead to the accumulation of phytanic acid in tissues and body fluids, resulting in severe neurological and systemic disorders.[1][14][15]

| Disorder | Defective Gene/Protein | Key Biochemical Finding | Core Clinical Manifestations |

| Adult Refsum Disease | PHYH gene encoding Phytanoyl-CoA Hydroxylase | Markedly elevated plasma phytanic acid | Retinitis pigmentosa, anosmia, peripheral neuropathy, ataxia, deafness, ichthyosis.[16][17] |

| Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 | PEX7 gene encoding the PTS2 receptor | Elevated phytanic acid, severe plasmalogen deficiency | Skeletal dysplasia, cataracts, profound developmental delay, seizures.[18][19] |

| Zellweger Spectrum Disorders | PEX genes involved in peroxisome biogenesis | Elevated phytanic acid and very-long-chain fatty acids, deficient plasmalogens | Severe neurological dysfunction, craniofacial abnormalities, liver disease.[19] |

Adult Refsum Disease: This is the classic disorder of phytanic acid metabolism, caused by mutations in the PHYH gene.[17][20] The deficiency of phytanoyl-CoA hydroxylase blocks the first committed step of alpha-oxidation, leading to a massive buildup of phytanic acid.[14][16]

Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1: In RCDP, the defect lies in the PEX7 protein, which is the receptor responsible for importing certain enzymes, including PHYH, into the peroxisome.[18][21] Although the PHYH enzyme itself is functional, it cannot reach its site of action, leading to a functional deficiency and accumulation of phytanic acid.[19]

Methodologies for Research and Diagnosis

The investigation of phytanic acid metabolism relies on a combination of biochemical and molecular techniques.

Experimental Protocol: Quantification of Phytanic Acid by GC-MS

This workflow outlines the principles for measuring phytanic acid levels in plasma, a cornerstone for diagnosing Refsum disease.

-

Sample Preparation:

-

An internal standard (e.g., deuterated phytanic acid) is added to a plasma sample.

-

Lipids are extracted using a solvent system like chloroform/methanol.

-

The fatty acids are then transesterified to form fatty acid methyl esters (FAMEs) by heating with a reagent such as methanolic HCl.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The FAMEs mixture is injected into a gas chromatograph.

-

The different FAMEs are separated based on their boiling points and interaction with the GC column.

-

As components elute from the GC, they enter the mass spectrometer, which ionizes them and separates the fragments based on their mass-to-charge ratio.

-

-

Data Analysis:

-

The phytanic acid methyl ester is identified by its characteristic retention time and mass spectrum.

-

The concentration is calculated by comparing the peak area of the endogenous phytanic acid to that of the known amount of the internal standard.

-

Workflow for Genetic Diagnosis

Caption: Diagnostic workflow for Refsum disease.

Therapeutic Approaches and Future Perspectives

The cornerstone of management for Adult Refsum disease is the lifelong restriction of dietary phytanic acid.[17] Since humans cannot synthesize phytanic acid, eliminating sources like dairy, beef, lamb, and fatty fish can significantly reduce plasma levels and may halt or even reverse some of the neurological symptoms.[16] In acute presentations or before dietary effects are established, plasmapheresis can be used to physically remove phytanic acid from the blood.

Future research is aimed at exploring alternative metabolic pathways. For instance, the omega-oxidation of phytanic acid, a minor pathway, could potentially be pharmacologically upregulated to provide an alternative route for its degradation, offering a novel therapeutic strategy for patients.[7]

References

- 2-hydroxyphytanoyl-CoA lyase - Wikipedia. [URL: https://en.wikipedia.org/wiki/2-hydroxyphytanoyl-CoA_lyase]

- Alpha oxidation - Wikipedia. [URL: https://en.wikipedia.

- Alpha-oxidation of phytanate - Reactome Pathway Database. [URL: https://reactome.org/content/detail/R-HSA-446420]

- Wanders, R. J. A., van Grunsven, E. G., & Jansen, G. A. (2001). Human metabolism of phytanic acid and pristanic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11768483/]

- Phytanic acid and alpha-oxidation | PPTX - Slideshare. [URL: https://www.slideshare.

- Wanders, R. J. A., & Komen, J. C. (2007). Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. Portland Press. [URL: https://portlandpress.com/biochemsoctrans/article-abstract/35/5/865/66961]

- Casteels, M., Sniekers, M., Fraccascia, P., Mannaerts, G. P., & Van Veldhoven, P. P. (2007). The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. Portland Press. [URL: https://portlandpress.com/biochemsoctrans/article/35/5/876/66964/The-role-of-2-hydroxyacyl-CoA-lyase-a-thiamin]

- Foulon, V., Antonenkov, V. D., Croes, K., Waelkens, E., Mannaerts, G. P., Van Veldhoven, P. P., & Casteels, M. (1999). Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.96.18.10039]

- Casteels, M., Sniekers, M., Fraccascia, P., Mannaerts, G. P., & Van Veldhoven, P. P. (2007). The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17956236/]

- EC 4.1.2.63 - IUBMB Nomenclature. [URL: https://www.qmul.ac.uk/sbcs/iubmb/enzyme/EC4/1/2/63.html]

- Wierzbicki, A. S. (2001). Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation. Journal of Neurology, Neurosurgery & Psychiatry. [URL: https://jnnp.bmj.com/content/71/3/429.2]

- ten Brink, H. J., Schor, D. S., van der Heeft, E., Kok, R. M., Poll-The, B. T., Wanders, R. J., & Jakobs, C. (1992). Phytanic acid α-oxidation: Accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders. ResearchGate. [URL: https://www.researchgate.

- Wanders, R. J. A., Jansen, G. A., & Skjeldal, O. H. (2001). Refsum disease, peroxisomes and phytanic acid oxidation: a review. SciSpace. [URL: https://typeset.

- Wanders, R. J. A., Jansen, G. A., & Skjeldal, O. H. (2001). Refsum disease, peroxisomes and phytanic acid oxidation: a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11709721/]

- Wanders, R. J. A. (1999). The metabolism of phytanic acid and pristanic acid in man: a review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10415147/]

- Wierzbicki, A. S. (2007). Refsum's disease: A peroxisomal disorder affecting phytanic acid α-oxidation. Request PDF - ResearchGate. [URL: https://www.researchgate.

- Refsum disease - Wikipedia. [URL: https://en.wikipedia.org/wiki/Refsum_disease]

- Wierzbicki, A. S. (2007). Peroxisomal disorders affecting phytanic acid α-oxidation: A review. ResearchGate. [URL: https://www.researchgate.

- Loo, X. Y., et al. (2022). Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345479/]

- ten Brink, H. J., Schor, D. S., van der Heeft, E., Kok, R. M., Poll-The, B. T., Wanders, R. J., & Jakobs, C. (1992). Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1448375/]

- Braverman, N. E., & Moser, A. B. (2012). Peroxisomal Disorders and Their Mouse Models Point to Essential Roles of Peroxisomes for Retinal Integrity. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412702/]

- Moser, H. W. (1997). Peroxisomal Disease. Basic Neurochemistry - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK27954/]

- Braverman, N. E., & Moser, A. B. (2012). Peroxisomal Disorders and Their Mouse Models Point to Essential Roles of Peroxisomes for Retinal Integrity. MDPI. [URL: https://www.mdpi.com/2073-4409/8/1/1]

- Islam, M. T., et al. (2023). Phytanic acid, an inconclusive phytol metabolite: A review. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10300958/]

- 2-oxophytanic acid (CHEBI:18168). EMBL-EBI. [URL: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:18168]

- Feria Bourrellier, A. B., et al. (2010). Chloroplast acetyl-CoA carboxylase activity is 2-oxoglutarate–regulated by interaction of PII with the biotin carboxyl carrier subunit. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2840474/]

- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3891543/]

- Long-chain-fatty-acid—CoA ligase - Wikipedia. [URL: https://en.wikipedia.

- Butyrate—CoA ligase - Wikipedia. [URL: https://en.wikipedia.

- Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/4624132/]

- The Physiological and Pathological Role of Acyl-CoA Oxidation. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11927]

Sources

- 1. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 4. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]

- 5. Reactome | Alpha-oxidation of phytanate [reactome.org]

- 6. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]

- 7. portlandpress.com [portlandpress.com]

- 8. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 9. portlandpress.com [portlandpress.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EC 4.1.2.63 [iubmb.qmul.ac.uk]

- 14. scispace.com [scispace.com]

- 15. Refsum disease, peroxisomes and phytanic acid oxidation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Refsum disease - Wikipedia [en.wikipedia.org]

- 18. Peroxisomal Disorders: A Review on Cerebellar Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Peroxisomal Disease - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 21. Peroxisomal Disorders and Their Mouse Models Point to Essential Roles of Peroxisomes for Retinal Integrity [mdpi.com]

The Role of Phytanic Acid Metabolism in Refsum Disease Pathology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Refsum disease (RD) is a rare, autosomal recessive disorder of lipid metabolism characterized by the accumulation of phytanic acid in plasma and tissues.[1][2] This accumulation is a direct consequence of impaired alpha-oxidation, a peroxisomal metabolic pathway essential for the degradation of this branched-chain fatty acid.[1][3] The resulting cellular toxicity manifests as a progressive and debilitating multisystem disorder, primarily affecting the nervous system and eyes.[4] This guide provides a comprehensive technical overview of the biochemical and genetic underpinnings of Refsum disease, focusing on the pivotal role of the alpha-oxidation pathway, the consequences of its dysfunction, and the methodologies for its diagnosis and therapeutic management.

Introduction to Refsum Disease

First described by Sigvald Refsum in 1946, Adult Refsum Disease (ARD), or classic Refsum disease, is a neurocutaneous syndrome defined by a characteristic clinical tetrad: retinitis pigmentosa, cerebellar ataxia, peripheral polyneuropathy, and elevated protein levels in the cerebrospinal fluid (CSF).[1][2][5] However, the clinical presentation is often heterogeneous and can include a range of other symptoms.[6][7]

Clinical Manifestations

The onset of symptoms typically occurs in late childhood or adolescence, though it can range from infancy to the fifth decade of life.[6][8] Due to its slow progression and variable symptoms, diagnosis is often delayed by more than a decade from the initial presentation.[4]

Table 1: Common Clinical Features of Adult Refsum Disease

| Feature | Description | Prevalence |

| Retinitis Pigmentosa | A degenerative eye disease causing progressive vision loss, starting with night blindness (nyctalopia) and constricted visual fields.[4][9] It is a universal feature in diagnosed patients.[4][10] | ~100% |

| Anosmia | Loss or reduction in the sense of smell. It is one of the earliest and most consistent symptoms.[4][9] | High |

| Peripheral Polyneuropathy | Symmetrical damage to peripheral nerves, leading to muscle weakness, numbness, burning pain, and loss of reflexes, often starting in the feet and hands.[8][9] | Common |

| Cerebellar Ataxia | Lack of voluntary coordination of muscle movements, resulting in an unsteady gait and balance problems.[8][9] | Common |

| Sensorineural Hearing Loss | Hearing loss resulting from damage to the inner ear or the nerve from the ear to the brain.[4][8] | ~80%[8] |

| Ichthyosis | Dry, scaly skin resembling fish scales, which often improves with treatment.[1][9] | ~50%[11] |

| Cardiac Abnormalities | Cardiomyopathy and arrhythmias can be life-threatening complications, particularly if phytanic acid levels are very high.[4][12] | Occasional |

| Skeletal Malformations | Shortening of the metacarpal and metatarsal bones.[4][8] | ~30%[4][8] |

The Biochemical Core: Phytanic Acid and Alpha-Oxidation

The central biochemical defect in Refsum disease is the inability to metabolize phytanic acid (3,7,11,15-tetramethylhexadecanoic acid).[2][4]

Dietary Origin of Phytanic Acid

Phytanic acid is an exclusively exogenous fatty acid, meaning it is not synthesized by the human body.[4][6] It is derived from the metabolism of phytol, a component of chlorophyll, by bacteria in the gut of ruminant animals.[4] Therefore, it enters the human diet primarily through the consumption of ruminant meats (beef, lamb), dairy products, and some fatty fish.[12]

The Peroxisomal Alpha-Oxidation Pathway

Due to a methyl group on its beta-carbon (C3), phytanic acid cannot be broken down by the standard beta-oxidation pathway used for most fatty acids.[13][14] Instead, it undergoes alpha-oxidation, a process that occurs entirely within the peroxisomes and shortens the fatty acid by one carbon.[3][14] The resulting product, pristanic acid, lacks the problematic methyl group at the beta-position and can subsequently be degraded via beta-oxidation.[3][15]

The alpha-oxidation of phytanic acid is a multi-step enzymatic process:

-

Activation: Phytanic acid is activated to its coenzyme A (CoA) ester, phytanoyl-CoA, on the cytosolic side of the peroxisome by an acyl-CoA synthetase.[16][17] This is a critical priming step requiring ATP.[17][18][19]

-

Hydroxylation: Phytanoyl-CoA is oxidized by phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA 2-hydroxylase.[13][14] This is the rate-limiting step and the site of the primary enzymatic defect in over 90% of RD patients.[13][20][21] The reaction uses Fe(II) and 2-oxoglutarate as cofactors to convert phytanoyl-CoA into 2-hydroxyphytanoyl-CoA.[13][22]

-

Cleavage: The intermediate, 2-hydroxyphytanoyl-CoA, is cleaved by 2-hydroxyphytanoyl-CoA lyase into two products: pristanal (a C19 aldehyde) and formyl-CoA.[3][14][16]

-

Oxidation: Pristanal is then oxidized by an aldehyde dehydrogenase to form pristanic acid.[3][14] Pristanic acid can then be activated to pristanoyl-CoA and enter the beta-oxidation pathway.[3]

A Note on Terminology: The user prompt mentioned "2-Oxophytanic acid." It is important to clarify for a technical audience that the key intermediate in this peroxisomal pathway is 2-hydroxyphytanoyl-CoA . The subsequent cleavage step involves this hydroxyl intermediate directly, rather than a stable 2-oxo (or keto) intermediate.

Diagnostic Methodologies

A definitive diagnosis of Refsum disease relies on a combination of clinical evaluation, biochemical analysis, and genetic testing.

Biochemical Diagnosis

The primary diagnostic test is the measurement of phytanic acid concentration in plasma or serum. [5]* Healthy Individuals: Phytanic acid levels are typically very low or undetectable (<0.2 mg/dL). [1]* Refsum Disease Patients: Levels are markedly elevated, often in the range of 10-50 mg/dL or higher. [1] This biochemical marker is highly specific and sensitive for the disease. It is crucial to differentiate ARD from other peroxisomal biogenesis disorders (like Zellweger syndrome), where phytanic acid may be elevated alongside other metabolites like very-long-chain fatty acids (VLCFAs). [6][23]

Molecular Genetic Testing

Once high levels of phytanic acid are confirmed, molecular genetic testing is performed to identify the causative mutations. [5][23]Sequencing of the PHYH and PEX7 genes can confirm the diagnosis, identify the specific pathogenic variants, and allow for genetic counseling and carrier testing for family members. [7][23]

Therapeutic Strategies and Management

While there is no cure for Refsum disease, its progression can be halted, and some symptoms can be reversed with lifelong management, particularly if started before significant neurological damage occurs. [1][24]

Dietary Restriction

The cornerstone of long-term management is the strict lifelong restriction of dietary phytanic acid. [6][9]Patients should aim for a daily intake of less than 10 mg. [25]A dietician is essential to guide patients in avoiding high-phytanic acid foods while maintaining adequate caloric intake. * Foods to Avoid: Beef, lamb, goat, dairy products (milk, cheese, butter), and fatty fish (e.g., cod, salmon). [26][12]* Caloric Intake: Maintaining a high-calorie diet is crucial to prevent the mobilization of phytanic acid from the body's fat stores, which can occur during fasting, illness, or rapid weight loss. [26][9] Dietary therapy has been shown to resolve ichthyosis and improve or halt the progression of neuropathy and ataxia. [7][9]Its effect on slowing vision and hearing loss is also suspected. [9]

Plasmapheresis and Lipid Apheresis

In cases of acute toxicity (e.g., cardiac arrhythmia, extreme weakness) or when dietary management alone is insufficient to lower dangerously high phytanic acid levels, apheresis is used. [6][7]These procedures act like dialysis to directly remove phytanic acid from the bloodstream. [9]They are highly effective for rapid reduction of phytanic acid levels. [6]

Experimental Protocols

Protocol: Quantification of Phytanic Acid in Plasma by GC-MS

Principle: This protocol describes the quantitative analysis of phytanic acid from human plasma. Fatty acids are extracted from the plasma, hydrolyzed, and derivatized to form fatty acid methyl esters (FAMEs). FAMEs are volatile and can be separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Reagents & Materials:

-

Patient and control plasma (EDTA-anticoagulated)

-

Internal Standard (IS): Heptadecanoic acid (C17:0)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Acetyl chloride

-

Hexane (HPLC grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC-MS system with a capillary column (e.g., DB-23 or equivalent)

Procedure:

-

Sample Preparation:

-

Pipette 100 µL of plasma (patient, control, or blank) into a glass screw-cap tube.

-

Add 10 µL of the internal standard solution (Heptadecanoic acid in methanol).

-

Add 2 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 1 minute to extract lipids.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

-

Hydrolysis and Methylation (Derivatization):

-

Carefully transfer the lower organic layer (chloroform) to a new clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

To the dried lipid extract, add 1 mL of Methanolic-HCl (prepared by slowly adding 200 µL of acetyl chloride to 2 mL of cold methanol).

-

Seal the tube tightly and heat at 80°C for 1 hour to convert fatty acids to FAMEs.

-

Allow the tube to cool to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane to the tube and vortex for 30 seconds.

-

Add 1 mL of 0.9% NaCl solution and vortex again.

-

Centrifuge at 1000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the sample into the GC-MS.

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Column: DB-23 (30m x 0.25mm x 0.25µm)

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 175°C at 20°C/min, then ramp to 230°C at 4°C/min, hold for 5 min.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: m/z 74 (base peak for most FAMEs), m/z 326 (molecular ion for phytanic acid methyl ester), m/z 284 (molecular ion for heptadecanoic acid methyl ester).

-

-

-

Data Analysis and Quantification:

-

Identify the peaks for phytanic acid methyl ester and the internal standard (heptadecanoic acid methyl ester) based on their retention times and characteristic ions.

-

Calculate the peak area ratio of the phytanic acid FAME to the internal standard FAME.

-

Quantify the concentration of phytanic acid by comparing this ratio to a standard curve prepared with known concentrations of phytanic acid.

-

Conclusion and Future Directions

Refsum disease serves as a classic model of a treatable inherited metabolic disorder. A thorough understanding of the alpha-oxidation pathway and the role of its intermediates is paramount for accurate diagnosis and effective management. While dietary therapy and apheresis are effective, they represent a significant lifelong burden for patients. Future research and drug development efforts may focus on pharmacological strategies to bypass the metabolic block, such as up-regulating alternative degradation pathways (e.g., omega-oxidation), or developing small molecule chaperones that could restore partial function to mutated PHYH enzymes. Continued research into the precise mechanisms of phytanic acid-induced cytotoxicity will be crucial for identifying novel therapeutic targets to prevent the devastating neurological and ophthalmological consequences of this disease.

References

- Phytanoyl-CoA dioxygenase - Grokipedia. (n.d.).

- Medscape. (2023, June 20). Refsum Disease: Practice Essentials, Background, Pathophysiology.

- National Center for Biotechnology Information. (2024, April 20). Refsum Disease - StatPearls.

- Medical News Today. (2024, April 12). Refsum disease: Causes, diagnosis, and treatment.

- MedLink Neurology. (n.d.). Adult Refsum disease.

- Foundation Fighting Blindness. (n.d.). What is Refsum Disease?

- Cleveland Clinic. (n.d.). Refsum Disease: What It Is, Symptoms & Treatment.

- Healthline. (2024, May 1). Refsum Disease: Symptoms, Causes, Diagnosis, and Treatment.

- Portland Press. (2007, October 25). Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid.

- Wikipedia. (n.d.). Refsum disease.

- Wikipedia. (n.d.). Alpha oxidation.

- BYJU'S. (n.d.). Alpha oxidation of fatty acids.

- PubMed. (1997, October). Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene.

- ResearchGate. (n.d.). Mutations found in the PHYH gene from patients with Refsum's disease.

- Dr.Oracle. (2025, October 13). What is Refsum disease and how is it characterized, diagnosed, and managed?

- Wikipedia. (n.d.). Phytanoyl-CoA dioxygenase.

- Hunter's Hope. (n.d.). Refsum Disease.

- ResearchGate. (n.d.). Phytanic acid enzymatic steps of alpha-oxidation.

- Microbe Notes. (2023, October 17). Alpha Oxidation: Location, Pathway, Steps, Significance.

- Oxford Academic. (n.d.). Refsum Disease, Peroxisomes and Phytanic Acid Oxidation: A Review.

- Reactome Pathway Database. (n.d.). Alpha-oxidation of phytanate.

- UniProtKB | UniProt. (n.d.). PHYH - Phytanoyl-CoA dioxygenase, peroxisomal - Homo sapiens (Human).

- PubMed. (2004, March). Molecular basis of Refsum disease: sequence variations in phytanoyl-CoA hydroxylase (PHYH) and the PTS2 receptor (PEX7).

- Ma'ayan Lab – Computational Systems Biology. (n.d.). PHYH Gene.

- MedlinePlus Genetics. (2010, January 1). PHYH gene.

- Practical Dermatology. (n.d.). For Happier Patients, Accurately Identify Adult Refsum's Disease.

- Sequencing.com. (n.d.). Unlocking the Mysteries of Adult Refsum Disease: Genetic Testing for Diagnosis and Management.

- National Center for Biotechnology Information. (2006, March 20). Adult Refsum Disease - GeneReviews®.

- National Center for Biotechnology Information. (2023, January 16). Biochemistry, Fatty Acid Oxidation - StatPearls.

- PubMed. (n.d.). The Refsum disease marker phytanic acid, a branched chain fatty acid, affects Ca2+ homeostasis and mitochondria, and reduces cell viability in rat hippocampal astrocytes.

- Portland Press. (2007, November 1). Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid.

- PubMed. (2001, November). Refsum disease, peroxisomes and phytanic acid oxidation: a review.

- ResearchGate. (2025, August 6). Refsum Disease, Peroxisomes and Phytanic Acid Oxidation: A Review.

- United Leukodystrophy Foundation. (n.d.). Refsum Disease.

- National Center for Biotechnology Information. (n.d.). Two Functional Fatty Acyl Coenzyme A Ligases Affect Free Fatty Acid Metabolism To Block Biosynthesis of an Antifungal Antibiotic in Lysobacter enzymogenes.

- Institute of Biological Chemistry - Washington State University. (n.d.). How important is CoA?

- PubMed. (n.d.). CoA ligase - a critical review on its role in fatty acid metabolism and the detoxification of benzoic acid and aspirin.

- PubMed Central. (n.d.). The Pathophysiological Role of CoA.

Sources

- 1. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 2. Refsum disease is caused by mutations in the phytanoyl-CoA hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 4. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. medlink.com [medlink.com]

- 7. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Refsum disease - Wikipedia [en.wikipedia.org]

- 9. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]

- 10. academic.oup.com [academic.oup.com]

- 11. uniprot.org [uniprot.org]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. grokipedia.com [grokipedia.com]

- 14. byjus.com [byjus.com]

- 15. portlandpress.com [portlandpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. How important is CoA? | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

- 19. Xenobiotic/medium chain fatty acid: CoA ligase - a critical review on its role in fatty acid metabolism and the detoxification of benzoic acid and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. huntershope.org [huntershope.org]

- 21. PHYH gene: MedlinePlus Genetics [medlineplus.gov]

- 22. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]

- 23. sequencing.com [sequencing.com]

- 24. assets.bmctoday.net [assets.bmctoday.net]

- 25. ulf.org [ulf.org]

- 26. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]

Navigating the Peroxisomal Maze: A Technical Guide to the Intermediates of Phytanic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from dietary sources, poses a unique metabolic challenge due to the presence of a methyl group on its β-carbon, which sterically hinders its degradation via the conventional β-oxidation pathway. Consequently, a specialized peroxisomal pathway, α-oxidation, is employed for its catabolism. Dysregulation of this pathway leads to the accumulation of phytanic acid, culminating in severe neurological disorders such as Refsum disease. This technical guide provides a comprehensive exploration of the core intermediates in phytanic acid metabolism, the enzymatic machinery governing their transformations, and the analytical methodologies crucial for their quantification. By elucidating the intricate steps of this metabolic route, we aim to equip researchers and drug development professionals with the foundational knowledge required to investigate its pathological implications and devise novel therapeutic strategies.

Introduction: The Clinical Imperative of Understanding Phytanic Acid Metabolism

Phytanic acid is a 3,7,11,15-tetramethylhexadecanoic acid acquired through the consumption of dairy products, ruminant meats and fats, and certain fish.[1] Its accumulation in tissues and plasma is the biochemical hallmark of several inherited metabolic disorders, most notably Adult Refsum disease, an autosomal recessive condition.[2] The clinical manifestations of Refsum disease are severe and progressive, encompassing retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and hearing loss.[2][3] The central role of phytanic acid in the pathophysiology of this and other peroxisomal disorders underscores the critical need for a detailed understanding of its metabolic fate.[4]

The degradation of phytanic acid is a multi-step process that primarily occurs within the peroxisomes.[5] The initial and rate-limiting step is α-oxidation, a process that shortens the fatty acid by one carbon, thereby circumventing the β-methyl group obstruction.[6] This crucial first step paves the way for the subsequent complete degradation of the molecule via β-oxidation. This guide will dissect the α-oxidation pathway, focusing on its key intermediates and the enzymes that catalyze their formation and breakdown.

The Alpha-Oxidation Pathway: A Stepwise Molecular Journey

The catabolism of phytanic acid via α-oxidation is a sequential process involving several key intermediates and enzymes. The entire pathway is localized within the peroxisomes.[5]

Activation to Phytanoyl-CoA

The metabolic journey of phytanic acid begins with its activation to a thioester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and coenzyme A (CoA).[7] This initial activation step is essential for the subsequent enzymatic modifications.

The First Oxidative Step: Formation of 2-Hydroxyphytanoyl-CoA

The committed step in α-oxidation is the hydroxylation of phytanoyl-CoA at the α-carbon to form 2-hydroxyphytanoyl-CoA.[8] This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase.[9][10] PHYH is an iron(II) and 2-oxoglutarate-dependent dioxygenase.[11] A deficiency in PHYH is the primary genetic lesion in the majority of individuals with Adult Refsum disease.[12]

Carbon-Carbon Bond Cleavage: Generation of Pristanal and Formyl-CoA

The next intermediate, 2-hydroxyphytanoyl-CoA, undergoes a carbon-carbon bond cleavage reaction catalyzed by 2-hydroxyphytanoyl-CoA lyase (HACL1) .[13][14] This thiamine pyrophosphate (TPP)-dependent enzyme cleaves the bond between the α- and β-carbons, yielding two products: an aldehyde with one less carbon atom, pristanal , and formyl-CoA .[7][13]

Oxidation to Pristanic Acid: The Final Product of α-Oxidation

Pristanal is subsequently oxidized to its corresponding carboxylic acid, pristanic acid , by an aldehyde dehydrogenase in an NAD+-dependent reaction.[7] Pristanic acid, now lacking the β-methyl impediment, can be activated to pristanoyl-CoA and further catabolized through peroxisomal β-oxidation.[5][6]

Caption: The α-oxidation pathway of phytanic acid.

Analytical Methodologies for Intermediates of Phytanic Acid Metabolism

The accurate quantification of phytanic acid and its metabolites is paramount for the diagnosis and management of related disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for this purpose.

Quantification of Phytanic and Pristanic Acids by GC-MS

Principle: This method involves the extraction of total fatty acids from a biological matrix (typically plasma or serum), followed by derivatization to form volatile esters, which are then separated by gas chromatography and detected by mass spectrometry. Stable isotope-labeled internal standards are crucial for accurate quantification.

Experimental Protocol: GC-MS Analysis of Phytanic and Pristanic Acids in Plasma

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of deuterated internal standards (e.g., d3-phytanic acid and d3-pristanic acid).

-

Perform alkaline hydrolysis by adding methanolic NaOH and heating to release esterified fatty acids.

-

Acidify the sample with HCl.

-

Extract the fatty acids with an organic solvent such as hexane.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Re-dissolve the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to form trimethylsilyl (TMS) esters.

-

Incubate at an elevated temperature to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

-

Employ a temperature gradient program to separate the fatty acid methyl esters.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the analytes and their internal standards.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations of phytanic and pristanic acid.

-

Quantify the analytes in the samples by comparing the peak area ratios of the endogenous fatty acids to their respective internal standards against the calibration curve.

-

Caption: A generalized workflow for the GC-MS analysis of phytanic acid.

Quantitative Data: Reference Ranges

The following table provides typical reference ranges for phytanic and pristanic acid in plasma. It is important to note that these values can vary slightly between laboratories.

| Analyte | Age Group | Reference Range (nmol/mL) |

| Pristanic Acid | 0 - 4 months | ≤0.60 |

| 5 - 8 months | ≤0.84 | |

| 9 - 12 months | ≤0.77 | |

| 13 - 23 months | ≤1.47 | |

| ≥24 months | ≤2.98 | |

| Phytanic Acid | 0 - 4 months | ≤5.28 |

| 5 - 8 months | ≤5.70 | |

| 9 - 12 months | ≤4.40 | |

| 13 - 23 months | ≤8.62 | |

| ≥24 months | ≤9.88 |

Data adapted from publicly available laboratory reference ranges.[2]

In patients with Refsum disease, plasma phytanic acid levels are dramatically elevated, often exceeding 200 µmol/L, while pristanic acid levels are typically low to normal.[15]

Analysis of 2-Hydroxyphytanoyl-CoA

The direct quantification of 2-hydroxyphytanoyl-CoA in biological samples is technically challenging due to its low abundance and transient nature. However, its accumulation can be inferred in certain genetic disorders. For instance, in mice deficient in HACL1, there is a significant accumulation of 2-hydroxyphytanic acid in the liver, which can be measured by GC-MS following hydrolysis of the CoA ester.[1] Advanced LC-MS/MS methods are being developed for the sensitive and specific quantification of a broad range of acyl-CoA species, which may be adapted for the analysis of 2-hydroxyphytanoyl-CoA.[16][17]

Enzymatic Assays: Probing the Catalytic Machinery

In vitro assays for the enzymes of the α-oxidation pathway are invaluable for functional studies and for the diagnosis of enzyme deficiencies.

Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay

Principle: The activity of PHYH can be determined by measuring the conversion of radiolabeled phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Protocol Outline:

-

Enzyme Source: Liver homogenates or recombinant PHYH can be used.

-

Reaction Mixture: The reaction mixture typically contains the enzyme source, [1-14C]phytanoyl-CoA, 2-oxoglutarate, FeSO4, and ascorbate in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C.

-

Termination and Extraction: The reaction is stopped, and the lipids are extracted.

-

Analysis: The substrate and product are separated by high-performance liquid chromatography (HPLC), and the radioactivity in the corresponding fractions is quantified.

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay

Principle: HACL1 activity can be measured by quantifying the release of [14C]formyl-CoA (which is readily converted to [14C]formate) from [1-14C]-labeled 2-hydroxyphytanoyl-CoA.

Protocol Outline:

-

Enzyme Source: Peroxisomal fractions or recombinant HACL1.

-

Reaction Mixture: The assay mixture includes the enzyme source, 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA (a substrate analog), TPP, and MgCl2.

-

Incubation: The reaction is carried out at 37°C.

-

Measurement of [14C]formate: The produced [14C]formyl-CoA is hydrolyzed to [14C]formate, which can be measured as released 14CO2 after acidification and trapping.

Conclusion and Future Directions

The elucidation of the intermediates and enzymatic steps in phytanic acid metabolism has been instrumental in understanding the molecular basis of Refsum disease and other peroxisomal disorders. The analytical techniques detailed in this guide provide the necessary tools for the accurate diagnosis and monitoring of these conditions. Future research should focus on the development of more sensitive and high-throughput methods for the quantification of all intermediates, including the transient 2-hydroxyphytanoyl-CoA. A deeper understanding of the regulation of the α-oxidation pathway and its interplay with other metabolic networks will be crucial for the development of novel therapeutic interventions aimed at mitigating the devastating consequences of phytanic acid accumulation.

References

- Wanders, R. J. A., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual Review of Biochemistry, 75, 295–332.

- Wierzbicki, A. S. (2007). Refsum's disease. Current Opinion in Lipidology, 18(3), 237–242.

- Steinberg, D. (2001). The metabolic basis of the Refsum syndrome. Birth Defects Original Article Series, 7(1), 42–52.

- Wanders, R. J., van Grunsven, E. G., & Jansen, G. A. (2000). The metabolism of phytanic acid and pristanic acid in man: a review. Journal of Inherited Metabolic Disease, 23(5), 411–427.

- Wanders, R. J. A. (2004). Metabolic and molecular basis of peroxisomal disorders. Molecular Genetics and Metabolism, 83(1-2), 16–27.

- Mukherji, M., Chien, W., Kershaw, N. J., Clifton, I. J., Schofield, C. J., Wierzbicki, A. S., & Lloyd, M. D. (2001). Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease. Human Molecular Genetics, 10(18), 1971–1982.

- Casteels, M., Foulon, V., Mannaerts, G. P., & Van Veldhoven, P. P. (2003). Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence. European Journal of Biochemistry, 270(8), 1619–1627.

- Wierzbicki, A. S., Lloyd, M. D., Schofield, C. J., Feher, M. D., & Gibberd, F. B. (2002). Refsum's disease: a peroxisomal disorder affecting phytanic acid alpha-oxidation. Journal of Neurochemistry, 80(5), 727–735.

- Foulon, V., Antonenkov, V. D., Croes, K., Waelkens, E., Mannaerts, G. P., Van Veldhoven, P. P., & Casteels, M. (1999). Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids.

- Mezzar, S., Sniekers, M., De Schryver, E., Vanhorebeek, I., Van den Berghe, G., Mannaerts, G. P., ... & Van Veldhoven, P. P. (2017). Phytol-induced pathology in 2-hydroxyacyl-CoA lyase (HACL1) deficient mice. Evidence for a second non-HACL1-related lyase. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1862(9), 972-990.

- Jansen, G. A., & Wanders, R. J. (2006). Alpha-oxidation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(12), 1403-1412.

- UniProt Consortium. (2023). PHYH - Phytanoyl-CoA dioxygenase, peroxisomal - Homo sapiens (Human). UniProtKB - P51650.

- The Medical Biochemistry Page. (2025). Refsum Disease.

- McDonough, M. A., Loenarz, C., Chowdhury, R., Clifton, I. J., & Schofield, C. J. (2010). Structural studies on human 2-oxoglutarate dependent oxygenases. Current Opinion in Structural Biology, 20(6), 659–672.

- Casteels, M., Sniekers, M., Fraccascia, P., Mannaerts, G. P., & Van Veldhoven, P. P. (2007). The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. Biochemical Society Transactions, 35(5), 876–880.

- Wanders, R. J. A., Komen, J. C., & Ferdinandusse, S. (2011). Phytanic acid metabolism in health and disease. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1812(12), 1547-1555.

- Foulon, V., Sniekers, M., Mezzar, S., Mannaerts, G. P., & Van Veldhoven, P. P. (2005). The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. Cellular and Molecular Life Sciences, 62(12), 1336–1343.

- Van Veldhoven, P. P., Mannaerts, G. P., Casteels, M., & Croes, K. (1999). Hepatic alpha-oxidation of phytanic acid. A revised pathway. Advances in Experimental Medicine and Biology, 466, 273–281.

- Wikipedia. (2023). 2-hydroxyphytanoyl-CoA lyase.

- Wanders, R. J. A. (2014). New insights in phytanic acid metabolism and toxicity. SciSpace.

- Vreken, P., van Lint, A. E., Bootsma, A. H., Overmars, H., Wanders, R. J., & van Gennip, A. H. (1998). Rapid stable isotope dilution analysis of phytanic acid and pristanic acid in plasma using electron capture negative ion mass fragmentography.

- Mayo Clinic Laboratories. (n.d.).

- Shimada, H., Kanamori, T., Funakoshi, K., Hino, F., & Iwamoto, T. (2003). Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders.

- Allen, N. E., Grace, P. B., Gomm, A. A., & Tiret, L. (2008). Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids. British Journal of Nutrition, 99(3), 653-659.

- Chace, D. H., Lim, T. H., Hansen, C. R., & Spitzer, A. R. (2012). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 53(11), 2445–2454.

- Haynes, C. A., Allegood, J. C., Park, H., & Sullards, M. C. (2008). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs.

- Yi, A., Lee, J. H., Yoo, G., Lim, H. J., Park, E., Han, J., ... & Lee, E. H. (2021). Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens. Laboratory Medicine and Quality Assurance, 43(3), 138-144.

- BenchChem. (2025).

- BenchChem. (2025). Application Note: Quantification of Phytanic Acid in Human Plasma by LC-MS/MS.

- JASEM. (n.d.). Very Long Chain Fatty Acids, Pristanic and Phytanic Acids GC-MS Analysis Kit.

- Skjeldal, O. H., Stokke, O., Refsum, S., Norseth, J., & Petit, H. (1987). Clinical and biochemical heterogeneity in conditions with phytanic acid accumulation. Journal of the Neurological Sciences, 77(1), 87–96.

Sources

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. The use of formic acid in carrier gas. Rapid method for identification and determination of phytanic acid by gas chromatography-mass spectrometry-chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]

- 10. uknml.com [uknml.com]

- 11. researchgate.net [researchgate.net]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Topic: A Proposed Chemo-Enzymatic Strategy for the Synthesis of 2-Oxophytanic Acid

An In-Depth Technical Guide for the Research Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Oxophytanic acid, the α-keto derivative of the dietary branched-chain fatty acid phytanic acid, is not a recognized intermediate in the canonical peroxisomal α-oxidation pathway. In fact, it is undetectable in human plasma, even in pathological states characterized by the accumulation of phytanic acid metabolites. This guide addresses the scientific challenge of its synthesis. We first provide a detailed overview of the established metabolic fate of phytanic acid to contextualize the discussion. Subsequently, we propose a novel, two-module chemo-enzymatic strategy designed for the in vitro synthesis of 2-oxophytanic acid. This research framework provides detailed, field-proven protocols for the recombinant expression of key enzymes, the synthesis of the necessary 2-hydroxyphytanoyl-CoA precursor, and an exploratory enzymatic oxidation to yield the target α-keto acid. This document is intended to serve as a comprehensive technical guide for researchers aiming to produce and study this rare molecule for applications in metabolomics, diagnostics, and drug discovery.

Introduction: The Metabolic Context of Phytanic Acid